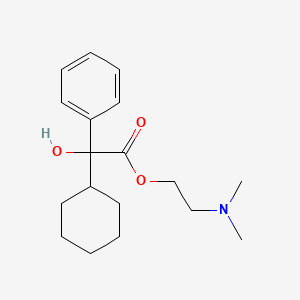
Amedin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amedin, also known as this compound, is a useful research compound. Its molecular formula is C18H27NO3 and its molecular weight is 305.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
Amedin is characterized by its unique molecular structure, which includes specific functional groups that contribute to its biological activity. Understanding these properties is crucial for its application in drug development and other scientific endeavors.
Medicinal Applications
-
Anti-Inflammatory Properties
- This compound has shown promise as an anti-inflammatory agent. It interacts with inflammation-related targets, which are implicated in various diseases such as arthritis and inflammatory bowel disease. The compound's ability to modulate inflammatory pathways makes it a candidate for therapeutic development .
-
Drug Development
- The compound's structural features allow for modifications that can enhance its efficacy and reduce side effects. Research indicates that this compound can be optimized through single-atom modifications to improve its activity against specific biological targets, thus facilitating drug discovery processes .
- Case Study: this compound in Clinical Trials
Agricultural Applications
- Pesticide Development
- Case Study: Field Trials of this compound-Based Pesticides
Electronics and Material Science
- Conductive Polymers
- Case Study: Development of this compound-Infused Materials
Data Tables
Propiedades
Número CAS |
25520-98-3 |
|---|---|
Fórmula molecular |
C18H27NO3 |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
2-(dimethylamino)ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C18H27NO3/c1-19(2)13-14-22-17(20)18(21,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3,5-6,9-10,16,21H,4,7-8,11-14H2,1-2H3 |
Clave InChI |
BGUILKOLBPOILU-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O |
SMILES canónico |
CN(C)CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O |
Números CAS relacionados |
6834-29-3 (hydrochloride) |
Sinónimos |
amedin amedin hydrochloride amedin hydrochloride, (+-)-isomer amedin hydrochloride, (R)-isomer amedin hydrochloride, (S)-isomer amedin, (R)-isomer amedin, (S)-isomer dimethylamainoethyl 2-cyclohexyl-2-hydroxy-2-phenyl acetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















